2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid
CAS No.: 2166785-52-8
Cat. No.: VC11590292
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2166785-52-8 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | 2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C13H23NO4/c1-9-5-6-14(8-10(9)7-11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
| Standard InChI Key | SBGJEGNSXPQTMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1CC(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
2-{1-[(tert-Butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid belongs to the class of piperidine derivatives, featuring a six-membered nitrogen-containing ring substituted at the 3-position with an acetic acid group and at the 1-position with a Boc-protected amine. The 4-methyl group on the piperidine ring introduces steric hindrance, influencing conformational dynamics and intermolecular interactions. Key molecular properties include:
The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization during multi-step syntheses . The acetic acid side chain provides a handle for conjugation or salt formation, enhancing solubility in polar solvents.
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid involves multi-step strategies common in piperidine chemistry. A representative route includes:
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Piperidine Ring Formation: Cyclization of a δ-amino ketone precursor via intramolecular reductive amination.
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Boc Protection: Treatment with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine .
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Acetic Acid Incorporation: Alkylation at the 3-position using bromoacetic acid or ester followed by hydrolysis.
Recent advances in Mitsunobu reactions, as described in lipid A analog syntheses , suggest alternative methods for introducing the acetic acid moiety under milder conditions. For example, coupling 4-methylpiperidin-3-ol with ethyl bromoacetate using triphenylphosphine and diethyl azodicarboxylate (DEAD) could yield the ester intermediate, which is subsequently hydrolyzed to the acid .
Key Synthetic Challenges
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Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions to avoid competing reactions at the 2- or 4-positions.
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Acid Sensitivity: The Boc group is susceptible to cleavage under acidic conditions, necessitating pH-controlled hydrolysis steps .
| Property | 4-Methyl-3-yl Isomer | 2-Methyl-4-yl Isomer |
|---|---|---|
| Substitution Pattern | Methyl at C4, acid at C3 | Methyl at C2, acid at C4 |
| Synthetic Accessibility | Moderate (requires C3 alkylation) | High (C4 alkylation favored) |
| Predicted Solubility | Higher (polar group at C3) | Lower |
Such isomers serve as valuable controls in structure-activity relationship (SAR) studies to optimize target engagement.
Future Directions and Challenges
Expanding Biological Screening
Comprehensive profiling in assays targeting G protein-coupled receptors (GPCRs), ion channels, and kinases is essential to unlock therapeutic potential. Priority areas include:
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Inflammatory Pathways: Testing in cyclooxygenase (COX) and lipoxygenase (LOX) inhibition assays.
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Anticancer Activity: Evaluation in cell viability assays using breast cancer lines (e.g., MCF-7, MDA-MB-231) based on AMPK activation precedents .
Improving Synthetic Efficiency
Flow chemistry and catalytic methods could address current limitations in yield and purity. For example, continuous-flow hydrogenation may streamline piperidine ring formation while minimizing byproducts.
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